Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate
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Overview
Description
Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate typically involves the reaction of 3-(1H-1,2,4-triazol-3-yl)benzoic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: 3-(1H-1,2,4-triazol-3-yl)benzoic acid.
Reduction: 3-(1H-1,2,4-triazol-3-yl)benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the electrophile used
Scientific Research Applications
Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects such as the inhibition of cancer cell growth or microbial activity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share a similar triazole ring structure but differ in the position of nitrogen atoms.
1,2,4-Triazole derivatives: Compounds like 1,2,4-triazole itself and its various substituted forms.
Uniqueness
Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in the synthesis of more complex molecules and in various applications in medicinal chemistry and materials science .
Biological Activity
Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the realms of antibacterial and anticancer applications. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound contains a triazole ring, which is known for its diverse biological properties. The presence of the triazole moiety is significant as it often contributes to the compound's pharmacological effects.
Antibacterial Activity
Several studies have evaluated the antibacterial efficacy of triazole derivatives. For instance, compounds with similar triazole structures have shown promising results against various bacterial strains.
Table 1: Antibacterial Activity of Triazole Derivatives
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | E. coli | TBD |
Staphylococcus aureus | TBD | |
Mycobacterium tuberculosis | TBD |
Note: TBD indicates values that need further investigation.
Research on related triazole compounds has indicated that modifications to the structure can enhance their antibacterial properties. For example, studies have shown that certain substitutions on the triazole ring can lead to improved activity against resistant strains of bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Triazole derivatives have been documented to exhibit cytotoxic effects against several cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (Breast Cancer) | TBD |
HCT-116 (Colon Cancer) | TBD |
Preliminary findings suggest that this compound may induce apoptosis in cancer cells, similar to other triazole derivatives . The mechanism of action often involves the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis in malignant cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. SAR studies indicate that the introduction of electron-donating or withdrawing groups can significantly affect both antibacterial and anticancer activities .
Case Studies
Case Study 1: Antibacterial Screening
In a study focusing on the antibacterial properties of various triazole derivatives, this compound was evaluated alongside other compounds. The results indicated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. Notably, modifications to the benzoate moiety were found to enhance activity against resistant strains.
Case Study 2: Anticancer Efficacy
A series of experiments were conducted to assess the cytotoxic effects of this compound on different cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in MCF-7 and HCT-116 cells with IC50 values suggesting potential for further development as an anticancer agent.
Properties
IUPAC Name |
methyl 3-(1H-1,2,4-triazol-5-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)8-4-2-3-7(5-8)9-11-6-12-13-9/h2-6H,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFWMBGMHQJFSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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